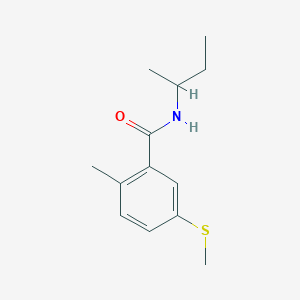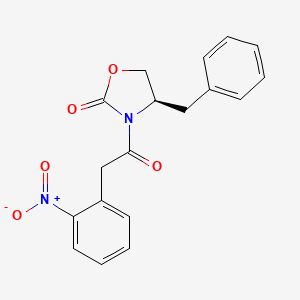
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an allyl group, and a 4-oxopiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate typically involves the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromide. This reaction yields tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates in 50-80% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield the corresponding ketone.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Substitution: Allyl bromide in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: tert-Butyl 2-allyl-4-hydroxypiperidine-1-carboxylate.
Oxidation: this compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various piperidine derivatives, which are important in medicinal chemistry.
Medicinal Chemistry: Piperidine derivatives are known for their pharmacological activities, and this compound can be used in the development of new drugs.
Material Science:
Mécanisme D'action
The mechanism of action of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the allyl group but shares the piperidine and tert-butyl moieties.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom instead of an allyl group.
Uniqueness
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a 4-oxopiperidine moiety. This combination provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl 4-oxo-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Clé InChI |
UYFQIJQUASHBEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


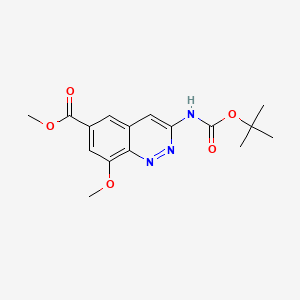
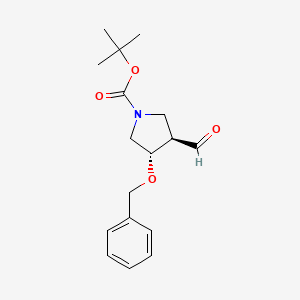
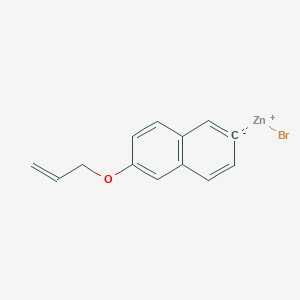
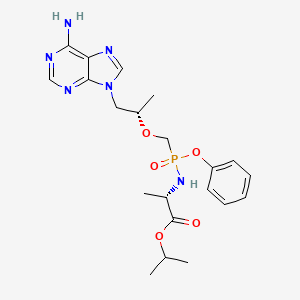
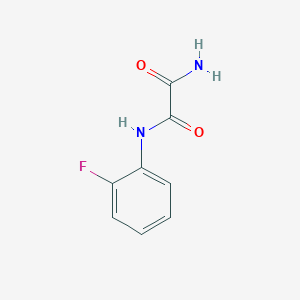



![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
